N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10025575
InChI: InChI=1S/C21H23N3O2S/c25-21(22-8-4-9-24-10-12-26-13-11-24)17-15-19(20-7-3-14-27-20)23-18-6-2-1-5-16(17)18/h1-3,5-7,14-15H,4,8-13H2,(H,22,25)
SMILES: C1COCCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Molecular Formula: C21H23N3O2S
Molecular Weight: 381.5 g/mol

N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC10025575

Molecular Formula: C21H23N3O2S

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide -

Specification

Molecular Formula C21H23N3O2S
Molecular Weight 381.5 g/mol
IUPAC Name N-(3-morpholin-4-ylpropyl)-2-thiophen-2-ylquinoline-4-carboxamide
Standard InChI InChI=1S/C21H23N3O2S/c25-21(22-8-4-9-24-10-12-26-13-11-24)17-15-19(20-7-3-14-27-20)23-18-6-2-1-5-16(17)18/h1-3,5-7,14-15H,4,8-13H2,(H,22,25)
Standard InChI Key LTADRFTZNASEMB-UHFFFAOYSA-N
SMILES C1COCCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Canonical SMILES C1COCCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is C₂₁H₂₃N₃O₂S, with a molecular weight of 381.5 g/mol. The compound’s structure integrates three key moieties:

  • Quinoline core: A bicyclic aromatic system providing planar rigidity and π-π stacking potential.

  • Thiophene ring: A sulfur-containing heterocycle enhancing electronic diversity and binding interactions.

  • Morpholine-propyl chain: A hydrophilic substituent improving solubility and facilitating target engagement .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₃N₃O₂S
Molecular Weight381.5 g/mol
SMILESC1COCCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
InChI KeyLTADRFTZNASEMB-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
LogP3.93 (predicted)

The compound’s logP value of 3.93 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The morpholine group’s polarity (PSA: 44.44 Ų) further enhances its pharmacokinetic profile .

Synthesis and Optimization

The synthesis of N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide involves sequential reactions:

Step 1: Formation of Quinoline-4-carboxylic Acid

A modified Doebner-Miller reaction condenses aniline derivatives with α,β-unsaturated ketones to form the quinoline core. For example, 2-(thiophen-2-yl)quinoline-4-carboxylic acid is synthesized via cyclization of 1-naphthylamine with thiophene-2-carbaldehyde and pyruvic acid under catalytic conditions .

Step 2: Amide Coupling

The carboxylic acid intermediate undergoes amide coupling with 3-(morpholin-4-yl)propan-1-amine using carbodiimide reagents (e.g., EDC/HOBt). This step introduces the morpholine-propyl chain, critical for bioactivity .

Step 3: Purification

Chromatographic techniques (e.g., HPLC, silica gel column) isolate the product, while spectroscopic methods (NMR, MS) confirm purity.

Table 2: Synthetic Parameters

ParameterCondition
CatalystFe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride
Temperature80°C
SolventSolvent-free
Reaction Time30–60 minutes
Yield75–85%

Notably, magnetic nanoparticle catalysts enable efficient recovery and reuse, reducing waste .

Biochemical Characterization

Spectroscopic Analysis

  • ¹H/¹³C NMR: Confirms proton environments and carbon骨架 connectivity.

  • HRMS: Validates molecular weight (observed m/z: 382.1543 [M+H]⁺).

Research Advancements and Future Directions

Recent studies highlight the compound’s dual-action potential in oncology and infectious diseases. Structural analogs with elongated alkyl chains (C10–C11) show enhanced activity, guiding lead optimization . Future work should explore:

  • In vivo pharmacokinetics: Oral bioavailability and tissue distribution.

  • Target identification: Proteomic screening to pinpoint binding partners.

  • Combination therapies: Synergy with existing antimicrobials or chemotherapeutics.

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